molecular formula C8H5BrIN B1291811 6-Bromo-4-iodo-1H-indole CAS No. 885519-17-5

6-Bromo-4-iodo-1H-indole

Cat. No.: B1291811
CAS No.: 885519-17-5
M. Wt: 321.94 g/mol
InChI Key: FDFVBCXKWVOTHX-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-1H-indole (CAS: 885519-17-5) is a halogenated indole derivative with the molecular formula C₈H₅BrIN and a molecular weight of 321.94 g/mol . The compound is typically stored at -80°C for long-term stability and dissolved in DMSO for experimental use, with a purity exceeding 98% .

Properties

IUPAC Name

6-bromo-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFVBCXKWVOTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646173
Record name 6-Bromo-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-17-5
Record name 6-Bromo-4-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Indole Derivatives

One common method involves the halogenation of indole derivatives. The synthesis typically starts from 4-bromo-1H-indole, which can be iodinated to yield the target compound.

Procedure:

  • Reagents Required:

    • 4-bromo-1H-indole
    • Iodine or iodine sources (e.g., potassium iodide)
    • Acetic acid or other suitable solvents
  • Reaction Conditions:

    • The reaction is carried out under reflux conditions in acetic acid.
    • Iodine is added gradually to avoid excessive formation of by-products.
  • Expected Yield:

    • This method can yield approximately 70-80% of the desired product after purification through recrystallization or column chromatography.

Copper-Catalyzed Coupling Reactions

Another effective method for synthesizing 6-Bromo-4-iodo-1H-indole is via copper-catalyzed coupling reactions, which provide a more efficient pathway compared to traditional methods.

Procedure:

  • Reagents Required:

    • Iodoaniline or other iodine-containing compounds
    • Bromoindole (e.g., 6-bromoindole)
    • Copper(I) iodide as a catalyst
    • Base (e.g., potassium carbonate)
  • Reaction Conditions:

    • The reaction is typically performed in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures (around 100°C).
  • Expected Yield:

    • Yields can reach up to 85% with proper optimization of reaction conditions and purification methods.

Nitration Followed by Reduction

A more complex route involves nitration followed by reduction and subsequent halogenation.

Procedure:

  • Reagents Required:

    • Indole or its derivatives
    • Nitric acid for nitration
    • Reducing agents (e.g., iron powder or zinc)
  • Reaction Steps:

    • Nitration of indole to form a nitro derivative.
    • Reduction of the nitro group to an amine.
    • Halogenation using iodine and bromine sources.
  • Expected Yield:

    • This multi-step process may yield around 60% after purification due to potential side reactions.

The following table summarizes the different preparation methods for synthesizing this compound, highlighting key aspects such as reagents, yields, and complexity.

Method Reagents Required Yield (%) Complexity Level
Halogenation 4-bromo-1H-indole, iodine 70-80 Moderate
Copper-Catalyzed Coupling Iodoaniline, bromoindole, CuI Up to 85 Low
Nitration followed by Reduction Indole, nitric acid, reducing agents ~60 High

The synthesis of this compound can be achieved through various methods, each with its advantages and challenges. The choice of method depends on factors such as available reagents, desired yield, and complexity of the synthesis process. The copper-catalyzed coupling reaction stands out for its efficiency and high yield potential, making it a preferred choice for researchers in synthetic organic chemistry.

Scientific Research Applications

Chemistry: 6-Bromo-4-iodo-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its halogen atoms provide reactive sites for further functionalization.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a candidate for exploring new bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it useful in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Halogen substituents significantly influence the electronic and steric profiles of indole derivatives. Below is a comparative analysis of substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
6-Bromo-4-iodo-1H-indole Br (C6), I (C4) C₈H₅BrIN 321.94 Large iodine atom increases steric bulk; bromine enhances electrophilicity.
6-Bromo-4-fluoro-1H-indole Br (C6), F (C4) C₈H₅BrFN 214.03 Fluorine’s high electronegativity alters electron density; smaller size reduces steric hindrance.
6-Bromo-4-methyl-1H-indole Br (C6), CH₃ (C4) C₉H₈BrN 210.07 Methyl group provides electron-donating effects; improves lipophilicity.
4-Bromo-6-nitro-1H-indole Br (C4), NO₂ (C6) C₈H₅BrN₂O₂ 241.04 Nitro group is strongly electron-withdrawing, directing reactivity for substitution.
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde Br (C6), OCH₃ (C4), CHO (C3) C₁₀H₈BrNO₂ 262.08 Methoxy and aldehyde groups introduce hydrogen-bonding sites and redox activity.

Key Observations :

  • Iodine vs.
  • Methyl vs. Halogens: The methyl group in 6-bromo-4-methyl-1H-indole enhances solubility in nonpolar solvents, contrasting with the polarizable iodine in the target compound .
  • Nitro Group Impact : The nitro group in 4-bromo-6-nitro-1H-indole creates a highly electron-deficient ring system, favoring nucleophilic aromatic substitution over the electrophilic pathways typical of halogenated indoles .

Physical and Spectral Properties

  • Melting Points : Halogenated derivatives (e.g., this compound) exhibit high melting points (>200°C) due to strong van der Waals interactions, whereas methyl-substituted analogs melt at lower temperatures (e.g., 159–160°C for compound 11 in ).
  • Solubility : The target compound is sparingly soluble in water but dissolves in DMSO, while methyl- or methoxy-substituted indoles show improved solubility in organic solvents .
  • Spectroscopy :
    • ¹H NMR : Iodine’s inductive effect deshields nearby protons, causing downfield shifts (e.g., δ 7.23–7.14 in triazole derivatives ).
    • ¹³C NMR : Heavy atoms like iodine cause distinct carbon signal splitting due to spin-orbit coupling .

Biological Activity

6-Bromo-4-iodo-1H-indole is a halogenated indole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features bromine and iodine substituents on the indole ring, which enhance its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H5BrI\text{C}_8\text{H}_5\text{BrI} with a molecular weight of approximately 292.03 g/mol. The presence of halogen atoms at the 6th and 4th positions significantly influences its chemical behavior and biological interactions.

Target Interactions:
this compound interacts with various biological targets, including receptors and enzymes involved in critical cellular processes. Indole derivatives are known for their ability to bind to multiple receptors, which can lead to a wide range of biological effects including:

  • Antiviral Activity: Indole derivatives have shown promise in inhibiting viral replication through interaction with viral enzymes.
  • Anticancer Properties: These compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity:
    • Exhibits significant inhibition against various bacterial strains. For instance, studies have demonstrated that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity:
    • In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Neuroprotective Effects:
    • Some research suggests that indole derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Properties
A study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that this compound exhibited cytotoxicity with an IC50 value of approximately 15 μM against A549 lung cancer cells, showcasing its potential as a lead compound for further development .

Case Study 2: Antiviral Activity
Research on the antiviral properties of indole derivatives revealed that compounds similar to this compound could inhibit HIV integrase activity. The structure–activity relationship (SAR) analysis indicated that halogen substitutions enhance binding affinity to viral targets, making it a candidate for further exploration in antiviral drug development .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Absorption: The compound's lipophilicity due to halogen substitutions may enhance membrane permeability.
  • Metabolism: Indoles are often metabolized by cytochrome P450 enzymes; thus, understanding metabolic pathways is essential for predicting drug interactions.
  • Excretion: The elimination half-life and routes of excretion need to be characterized to assess dosing regimens effectively.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

CompoundStructureBiological ActivityIC50 (μM)
This compound StructureAnticancer, Antiviral~15
4-Iodoindole StructureModerate Anticancer~25
5-Bromoindole StructureAntimicrobial~30

Q & A

Basic Question

  • Store at 2–8°C in amber vials to prevent photodegradation.
  • Use desiccants to avoid moisture-induced hydrolysis .
  • Confirm stability via periodic 1H^1H NMR to detect decomposition (e.g., loss of halogen substituents).

How can researchers design experiments to explore the bioactivity of this compound, such as enzyme inhibition or receptor binding?

Advanced Question

  • Conduct molecular docking studies using X-ray crystallography data (if available) to predict binding sites.
  • Perform in vitro assays (e.g., fluorescence polarization for kinase inhibition) with IC₅₀ calculations.
  • Cross-reference with structurally similar indoles, such as 6-Bromo-1H-indole-3-acetic acid methyl ester, known for marine-derived bioactivity .

What strategies mitigate challenges in scaling up the synthesis of this compound for bulk research use?

Advanced Question

  • Optimize solvent volume ratios to maintain reaction efficiency at larger scales.
  • Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification.
  • Monitor reaction progress via in situ FTIR to detect intermediate formation.

How can computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Advanced Question

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling .
  • Perform molecular dynamics (MD) simulations to model solvent effects on reaction kinetics.

What are the key differences in spectral signatures between this compound and its positional isomers?

Advanced Question

  • Compare 1H^1H NMR chemical shifts: 4-iodo substitution deshields adjacent protons (e.g., δ 7.23–7.14 ppm in CDCl₃) vs. 5-bromo isomers (δ 7.12–7.07 ppm) .
  • Analyze HRMS fragmentation patterns: Loss of Br (79.9 Da) or I (126.9 Da) generates distinct daughter ions.

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